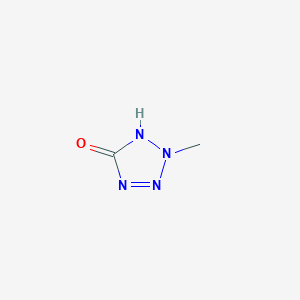
2-methyl-1H-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-1H-tetrazol-5-one” is a derivative of tetrazole . Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The name tetrazole also refers to the parent compound with formula CH2N4 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives have been reported .
Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .
Mechanism of Action
Target of Action
Tetrazole derivatives have been found to interact with various proteins such as mek-1 . The role of these proteins varies, but they often play crucial roles in cellular signaling pathways.
Mode of Action
Tetrazoles, in general, are known for their ability to act as metabolism-resistant isosteric replacements for carboxylic acids . This property allows them to interact with biological targets in a manner similar to carboxylic acid-containing compounds, potentially leading to various biological effects.
Biochemical Pathways
Tetrazoles are known to play a role in medicinal and pharmaceutical applications, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, which may influence their pharmacokinetic properties .
Result of Action
Tetrazoles and their derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties .
Action Environment
It’s worth noting that the stability and reactivity of tetrazoles can be influenced by factors such as temperature and the presence of other reactive substances .
Advantages and Limitations for Lab Experiments
One of the key advantages of 2-methyl-1H-tetrazol-5-one is its potential use in the development of new drugs. It has also been studied for its potential use in the development of new materials, particularly in the field of explosives. However, one of the limitations of this compound is its explosive properties, which can make it difficult to handle in a laboratory setting.
Future Directions
There are several future directions for research on 2-methyl-1H-tetrazol-5-one. One area of research is in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Another area of research is in the development of new materials, particularly in the field of explosives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-methyl-1H-tetrazol-5-one can be achieved through various methods, including the reaction of 2-methyl-5-nitrotetrazole with sodium azide, followed by reduction with zinc powder. Another method involves the reaction of 2-methyl-5-chlorotetrazole with sodium azide, followed by oxidation with lead tetraacetate.
Scientific Research Applications
2-methyl-1H-tetrazol-5-one has been studied extensively for its potential applications in scientific research. One of the key areas of research is in the field of biochemistry, where it has been studied for its ability to inhibit the activity of certain enzymes. It has also been studied for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Safety and Hazards
properties
IUPAC Name |
2-methyl-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c1-6-4-2(7)3-5-6/h1H3,(H,4,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFKVGJDBKGNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1NC(=O)N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


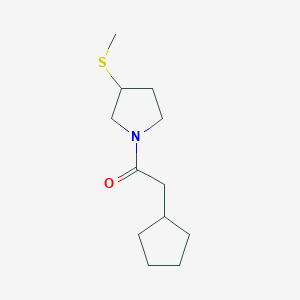


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2784144.png)
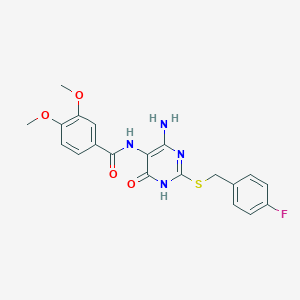
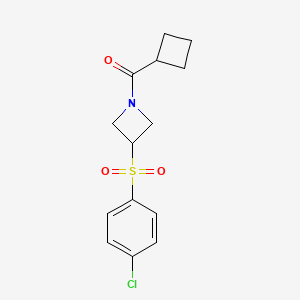
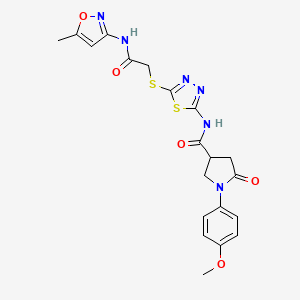

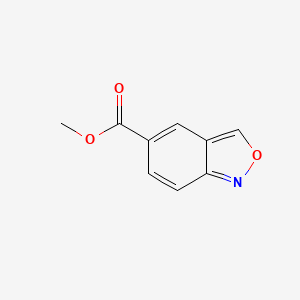
![4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2784154.png)
![2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2784155.png)
![2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2784159.png)
![4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2784160.png)